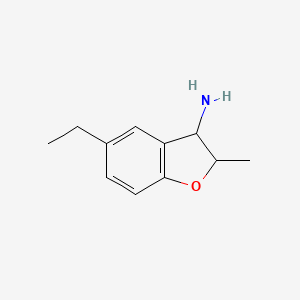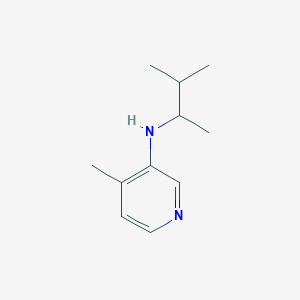![molecular formula C18H20O4 B13305982 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C18H20O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a bis(4-methoxyphenyl)methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane typically involves the reaction of bis(4-methoxyphenyl)methanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of epoxy resins and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane exerts its effects involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxyphenyl)methyl]oxirane
- Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane
Uniqueness
2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane is unique due to the presence of two methoxyphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
2-[bis(4-methoxyphenyl)methoxymethyl]oxirane |
InChI |
InChI=1S/C18H20O4/c1-19-15-7-3-13(4-8-15)18(22-12-17-11-21-17)14-5-9-16(20-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 |
Clave InChI |
CZLZYQVLFWUWKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


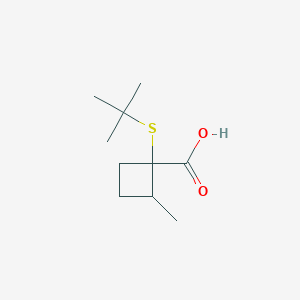
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
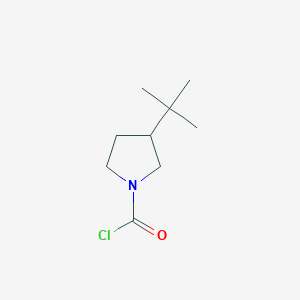
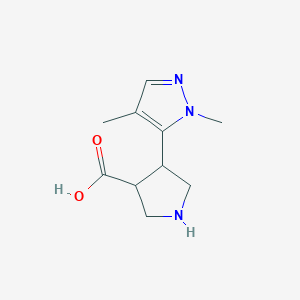
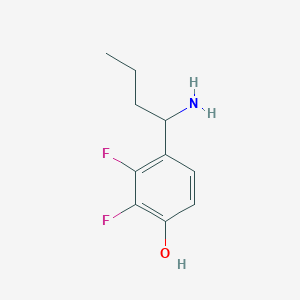
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

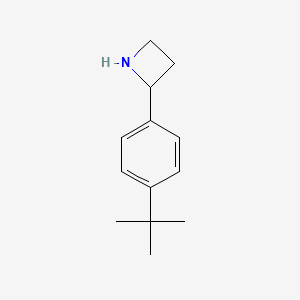
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
